Pyraclofos

Overview

Description

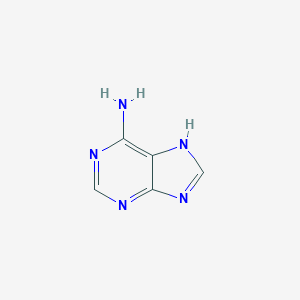

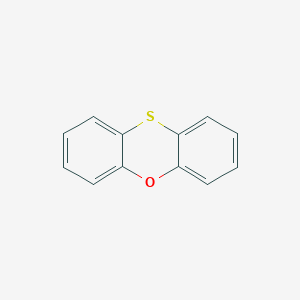

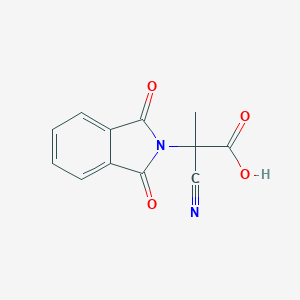

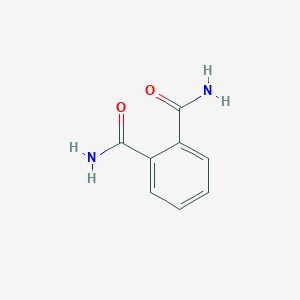

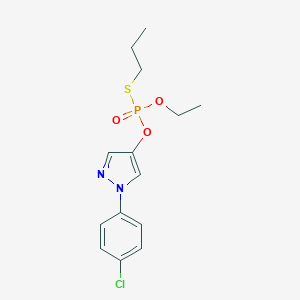

Pyraclofos, also known as boltage, belongs to the class of organic compounds known as phenylpyrazoles . It is an organic thiophosphate, an organothiophosphate insecticide, an organochlorine insecticide, a member of pyrazoles, a member of monochlorobenzenes and an organosulfur compound .

Molecular Structure Analysis

The molecular formula of Pyraclofos is C14H18ClN2O3PS . It has a molecular weight of 360.80 g/mol . The structure contains a total of 41 bonds, including 23 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 1 double bond, and 11 aromatic bonds .

Physical And Chemical Properties Analysis

Pyraclofos has a density of 1.3±0.1 g/cm3, a boiling point of 453.5±51.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 91.5±0.5 cm3, a polar surface area of 88 Å2, and a molar volume of 269.3±7.0 cm3 .

Scientific Research Applications

Environmental Pesticide Residue Analysis

Pyraclofos is an organophosphate pesticide, and its residue analysis is crucial for environmental safety. The QuEChERS method, which stands for Quick, Easy, Cheap, Effective, Rugged, and Safe, is employed to detect Pyraclofos residues in animal tissues . This method is significant for ensuring that food products, especially dairy, are free from harmful pesticide levels, safeguarding human health.

Acute Toxicity Assessment

The compound is used to assess acute toxicity in experimental animals. By administering Pyraclofos to rats, researchers can study its rapid absorption, distribution, and excretion, as well as its acute toxic effects on organs like the liver . This application is vital for understanding the potential health risks associated with Pyraclofos exposure.

Dissipation Studies in Agriculture

Pyraclofos is applied in dissipation studies to understand how quickly it degrades in agricultural settings, particularly in perilla leaves . Such research helps in determining the safe use of pesticides and their environmental impact, contributing to sustainable agricultural practices.

High-Voltage Insulation

Boltage, as a compound, finds its application in high-voltage insulation systems. It is used in potting and encapsulation processes to protect electronic assemblies from environmental damage, mechanical stress, and electrical interference . This application is critical for the reliability and longevity of electrical devices.

Polymer Composite Properties

In the field of material science, Boltage is studied for its influence on the properties of polymer composites used in high-voltage applications . Research in this area aims to enhance the electrical, mechanical, and thermal properties of insulating materials, which is essential for the development of advanced power engineering technologies.

Electron Microscopy

Boltage is utilized in the development of compound magnetic and electrostatic lenses for low-voltage applications in electron microscopy . This application is fundamental for improving the resolution and performance of electron microscopes, which are pivotal tools in scientific research.

Mechanism of Action

- By inhibiting AChE, Pyraclofos disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This accumulation affects the nervous system of pests, ultimately causing paralysis and death .

- The excessive acetylcholine disrupts normal nerve function, causing paralysis and eventual mortality in insects .

- In susceptible houseflies, the preference is to cleave the P-S-propyl bond, resulting in a different metabolite, EHP (0-1-(4-chlorophenyl) pyrazol-4-yl O-ethyl hydrogen phosphate) .

- Cellular effects include altered ion channel function, impaired muscle contraction, and disrupted neural signaling .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Safety and Hazards

Pyraclofos is toxic if swallowed . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of ingestion, it is recommended to rinse the mouth and seek immediate medical attention .

properties

IUPAC Name |

1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGVXILFMXYDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058493 | |

| Record name | Pyraclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyraclofos | |

CAS RN |

89784-60-1, 77458-01-6 | |

| Record name | Pyraclofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89784-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclofos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077458016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089784601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorothioic acid, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyraclofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0W5LEC929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of pyraclofos?

A1: Pyraclofos exerts its insecticidal activity by inhibiting acetylcholinesterase (AChE) [, ].

Q2: How does pyraclofos's interaction with AChE differ from other organophosphates?

A2: Unlike some organophosphates that directly inhibit AChE in their oxon form, pyraclofos requires further oxidation to its S-oxide form before effectively inhibiting AChE []. This unique characteristic contributes to its effectiveness against some organophosphate-resistant insect strains [].

Q3: What are the downstream effects of AChE inhibition by pyraclofos?

A3: Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in excessive nerve stimulation, paralysis, and ultimately death of the insect [].

Q4: What is the molecular formula and weight of pyraclofos?

A4: Pyraclofos has the molecular formula C14H19ClN3O3PS and a molecular weight of 375.82 g/mol.

Q5: What spectroscopic techniques have been used to characterize pyraclofos enantiomers?

A5: Researchers have successfully separated pyraclofos enantiomers using chiral chromatography and characterized them using optical rotation and circular dichroism spectroscopy [].

Q6: How stable is pyraclofos in different environmental conditions?

A6: Pyraclofos exhibits varying stability depending on pH and temperature. It degrades relatively slowly under acidic and neutral conditions but is readily hydrolyzed under basic conditions []. Higher temperatures accelerate its degradation rate [].

Q7: What is known about the acute toxicity of pyraclofos?

A7: Acute oral toxicity studies in rats determined LD50 values for pyraclofos, indicating its potential for acute toxicity [, ]. Acute toxicity studies were also conducted on Japanese quail, revealing varying LD50 values depending on sex [].

Q8: What is known about the long-term effects of pyraclofos exposure?

A8: While acute toxicity data is available, more research is needed to fully understand the potential long-term effects of pyraclofos exposure on human health and the environment.

Q9: How is pyraclofos metabolized in plants?

A9: In cabbage plants, pyraclofos is primarily metabolized through the cleavage of the P-O-aryl bond, resulting in the formation of 1-(4-chlorophenyl)-4-hydroxypyrazole, which then undergoes conjugation with sugars like glucose or malonylglucose [].

Q10: How is pyraclofos metabolized in animals?

A10: In rats, pyraclofos is rapidly metabolized and excreted primarily through urine []. The main metabolic pathways involve cleavage of the P-O-aryl bond and formation of sulfate conjugates of the pyrazole moiety, as well as deethylation and de-S-propylation of the parent compound [].

Q11: What is the environmental fate of pyraclofos?

A11: Pyraclofos can persist in the environment, and its degradation rate is influenced by factors such as soil type, pH, and microbial activity [, ]. Further research is needed to fully assess its long-term environmental impact and potential for bioaccumulation.

Q12: What analytical methods are commonly used for pyraclofos detection and quantification?

A12: Various analytical methods, including gas chromatography (GC) [, , , , , ], high-performance liquid chromatography (HPLC) [, , ], and liquid chromatography coupled with mass spectrometry (LC-MS) [, ], are employed for pyraclofos analysis in different matrices.

Q13: What extraction and cleanup techniques are employed in pyraclofos residue analysis?

A13: Common extraction techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [, , ] and accelerated solvent extraction [, , ]. Cleanup procedures often involve gel permeation chromatography (GPC) and solid-phase extraction (SPE) using various sorbents [, , , , , , ].

Q14: Have cases of pyraclofos resistance been reported?

A14: Yes, studies have reported the development of pyraclofos resistance in houseflies (Musca domestica) [, ].

Q15: Has pyraclofos been investigated for applications beyond insect control?

A15: While pyraclofos is primarily known for its insecticidal properties, some research has explored its potential in controlling other invertebrates, such as mites [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.